molecular formula C24H25N5O3 B2506129 1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one CAS No. 2097894-92-1

1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one

Cat. No.: B2506129
CAS No.: 2097894-92-1
M. Wt: 431.496
InChI Key: BLHFAMAHBPVTFJ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one (CAS 2097894-92-1) is an organic compound with the molecular formula C24H25N5O3 and a molecular weight of 431.487 g/mol . This chemical features a complex structure that incorporates both imidazolidin-2-one and quinoxaline moieties, which are scaffolds known for their significance in medicinal chemistry and drug discovery. Quinoxaline derivatives, in particular, are extensively researched and have been reported in scientific literature to exhibit a broad spectrum of biological and pharmacological activities . Some analogs have been designed as novel tyrosine kinase inhibitors and evaluated for their anti-proliferative efficacy in cancer research, showing promise in controlling tumor growth in relevant models . The specific research applications and detailed mechanism of action for this particular compound are areas for further investigation by the scientific community. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-17-6-8-18(9-7-17)29-13-12-28(24(29)31)16-23(30)27-11-10-19(15-27)32-22-14-25-20-4-2-3-5-21(20)26-22/h2-9,14,19H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHFAMAHBPVTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one, with the molecular formula C24H25N5O3 and a molecular weight of 431.496 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an imidazolidinone core, which is known for its potential in pharmacological applications. The presence of a quinoxaline moiety enhances its biological profile, making it a candidate for various therapeutic uses.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H25N5O3
Molecular Weight431.496 g/mol
PurityTypically 95%

Anticancer Activity

Recent studies have indicated that imidazolidinone derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and colon cancer models, suggesting potential as an anticancer agent .

Antimicrobial Properties

The compound's biological activity extends to antimicrobial effects. Similar imidazolidinone derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, positioning them as candidates for further development in antimicrobial therapy .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The imidazolidinone core may interact with specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : The quinoxaline moiety can facilitate binding to various receptors, potentially modulating signaling pathways associated with cancer and microbial infections.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several imidazolidinone derivatives. The results showed that compounds similar to this compound exhibited IC50 values ranging from 5 to 15 µM against MCF7 (breast cancer) and HT29 (colon cancer) cell lines, indicating potent anticancer activity .

Study 2: Antimicrobial Effects

In another investigation, the antimicrobial efficacy of related compounds was assessed using the disk diffusion method against E. coli and Bacillus subtilis. The study found that certain derivatives displayed zones of inhibition comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound’s closest structural analogs are summarized below:

Compound Name Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Biological Activity Reference
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one C₁₄H₁₃N₃O 239.28 Replaces imidazolidinone with pyrrolidin-2-one; lacks 4-methylphenyl group. Antimicrobial activity (in vitro)
3-[2-(3-Methyl-2-oxoquinoxalin-1-yl)ethyl]oxazolidin-2-one C₁₄H₁₄N₂O₃ 258.27 Replaces imidazolidinone with oxazolidin-2-one; lacks pyrrolidine linker. Antibacterial, antitumor
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole C₂₂H₂₄N₄O₂ 377.45 Substitutes imidazolidinone with benzoimidazole; adds chlorophenyl group. Not explicitly reported
1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one C₂₀H₂₂FN₅O₃ 399.42 Replaces quinoxaline with pyridazine; substitutes 4-methylphenyl with fluorophenyl. Not explicitly reported

Structure-Activity Relationships (SAR)

  • Quinoxaline Substitution: The quinoxaline ring’s electron-deficient π-system enhances DNA-binding affinity, critical for antimicrobial and antitumor activity .
  • Linker Flexibility: The 2-oxoethyl linker in the target compound may improve conformational adaptability compared to rigid ethyl bridges in oxazolidinone analogs .
  • Aryl Group Influence : The 4-methylphenyl group could enhance lipophilicity and membrane permeability relative to fluorophenyl or chlorophenyl substituents in analogs .

Q & A

Q. Key Characterization Tools :

  • FT-IR : Confirm carbonyl (C=O) stretches (~1670–1740 cm⁻¹) and NH/OH groups (~3200–3400 cm⁻¹) .
  • NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm), pyrrolidine/imidazolidinone CH₂ groups (δ 2.5–4.0 ppm), and quinoxaline protons (δ 8.0–9.0 ppm) .

How can researchers optimize reaction yields for the ethyl linker connecting the imidazolidinone and pyrrolidine-quinoxaline groups?

Q. Advanced Research Focus

  • Reagent Selection : Use LiAlH₄ or NaBH₄ for controlled reduction of ketones to prevent over-reduction .
  • Coupling Conditions : Employ EDCI/HOBt for amide bond formation between the imidazolidinone and ethyl-pyrrolidine intermediates, ensuring minimal racemization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity for SN2 substitutions at the ethyl linker .
  • Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and purify using column chromatography .

Data-Driven Example :
In analogous compounds, adjusting reaction time from 12h to 24h increased yields from 65% to 85% for ethyl-linked intermediates .

What methods are critical for analyzing structural contradictions in NMR data for this compound?

Q. Basic Research Focus

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for the quinoxaline-pyrrolidine and imidazolidinone regions .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., pyrrolidine ring conformation) and confirm bond angles .
  • DEPT-135 : Differentiate CH₃ (4-methylphenyl) and CH₂ groups in the ethyl linker .

Case Study :
In a related imidazolidin-4-one derivative, HMBC correlations confirmed the connectivity between the pyrrolidine nitrogen and the ethyl carbonyl group .

How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?

Q. Advanced Research Focus

  • Analog Synthesis : Modify substituents on the quinoxaline (e.g., electron-withdrawing groups) or the 4-methylphenyl group (e.g., halogens) to assess impacts on bioactivity .
  • In Vitro Assays : Test analogs for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence polarization assays .
  • Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to targets like PARP-1 or DNA gyrase .

Contradiction Note :
While some studies prioritize quinoxaline modifications for antimicrobial activity , others emphasize the ethyl linker’s role in antioxidant properties .

What protocols ensure stability assessment of this compound under physiological conditions?

Q. Basic Research Focus

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for imidazolidinones) .
  • Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation .

Key Finding :
In related thiazolidinones, acidic conditions (pH <3) caused hydrolysis of the 2-oxo group, while neutral/basic conditions preserved stability .

How can computational methods predict the biological targets of this compound?

Q. Advanced Research Focus

  • Pharmacophore Modeling : Generate 3D pharmacophores using MOE or Schrödinger to identify potential targets (e.g., kinases, GPCRs) .
  • Molecular Dynamics (MD) : Simulate binding to quinoxaline-binding pockets (e.g., HIF-1α) over 100ns to assess stability .
  • ADMET Prediction : Use SwissADME to evaluate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Validation :
For a structurally similar compound, docking scores correlated with experimental IC₅₀ values (R² = 0.89) against PI3Kα .

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